A Technical Guide to the Physicochemical Properties of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
A Technical Guide to the Physicochemical Properties of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (CAS No. 212374-18-0) belongs to the isoquinolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The isoquinolone core is a privileged structure, meaning it is capable of binding to a variety of biological targets. Consequently, derivatives of this molecule are explored as key intermediates in the synthesis of novel therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and neuroprotective compounds[1]. Notably, structurally related dihydroisoquinoline carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways, highlighting the therapeutic potential of this molecular framework[2][3].
This guide provides a comprehensive analysis of the core physicochemical properties of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. Understanding these parameters is fundamental for any researcher aiming to utilize this compound in synthesis, design structure-activity relationships (SAR), or develop formulation strategies. We will delve into its molecular identity, key experimental parameters, and the standard methodologies required for their validation.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid features a bicyclic isoquinolone system, with a carboxylic acid substituent at the C5 position.
Caption: Chemical structure of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid.
The table below summarizes the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 212374-18-0 | [1] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| IUPAC Name | 1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |
| InChI Key | MLQUDHWCGDWPDJ-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Standard Storage | Room temperature, sealed in a dry environment |
Essential Physicochemical Parameters: A Methodological Approach
The behavior of a molecule in a biological system is governed by its physicochemical properties. For 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, key parameters like lipophilicity (LogP), acidity (pKa), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not widely published, this section outlines the authoritative protocols for their determination.
Lipophilicity (LogP)
The partition coefficient (LogP) quantifies the lipophilicity of a compound, indicating its distribution preference between an immiscible lipid-like (n-octanol) and aqueous phase. This parameter is a crucial predictor of cell membrane permeability.
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Expert Insight: A balanced LogP is often sought in drug design. High LogP values can lead to poor aqueous solubility and non-specific binding, while very low values may hinder membrane transport. Based on related structures, the carboxylic acid moiety is expected to make this compound significantly more hydrophilic than its ester analogs. For instance, the methyl ester of a related tetrahydroisoquinoline has a calculated LogP of 0.7591, suggesting the parent acid will have a considerably lower LogP value[4].
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Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
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Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.
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Sample Preparation: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration, ensuring it is below the solubility limit.
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Partitioning: Combine equal, known volumes of the compound-containing aqueous phase and the pre-saturated n-octanol in a separatory funnel.
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Equilibration: Shake the funnel vigorously for 5-10 minutes and then allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
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Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Acidity (pKa)
The pKa value defines the strength of an acid in solution and determines the ionization state of the molecule at a given pH. This is critical as the charge of a molecule profoundly impacts its solubility, membrane permeability, and interaction with protein targets.
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Expert Insight: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid possesses two key ionizable protons: the carboxylic acid proton (acidic) and the amide proton (weakly acidic). The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This means at physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged, significantly enhancing aqueous solubility.
Caption: Ionization equilibrium of the carboxylic acid group.
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Experimental Protocol: Potentiometric Titration
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System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).
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Sample Preparation: Dissolve a precise amount of the compound in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO, <5% v/v) may be used if aqueous solubility is low, but a correction (Yasuda-Shedlovsky extrapolation) will be necessary.
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Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.
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Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.
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Expert Insight: The presence of the polar carboxylic acid and amide functionalities suggests moderate intrinsic solubility. However, the planar, aromatic core contributes to hydrophobicity. The solubility is expected to be highly pH-dependent; it will be significantly higher at pH values above the carboxylic acid's pKa due to the formation of the highly soluble carboxylate salt.
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Experimental Protocol: Thermodynamic Shake-Flask Method
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
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Phase Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
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Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
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Caption: Experimental workflow for thermodynamic solubility determination.
Spectroscopic Characterization Profile
While specific spectra for this compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is invaluable for confirming the identity and purity of synthesized material.
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¹H NMR (Proton NMR):
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Aromatic Region (7.0-8.5 ppm): Expect several distinct signals corresponding to the protons on the benzene and pyridine rings. The exact splitting patterns (doublets, triplets) will depend on their coupling with adjacent protons.
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Vinyl Proton (6.5-7.0 ppm): A signal corresponding to the proton on the C4 position of the pyridinone ring.
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Amide Proton (NH): A broad singlet, typically in the downfield region (>10 ppm), which may exchange with D₂O.
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Carboxylic Acid Proton (OH): A very broad singlet, often far downfield (>12 ppm), which will also exchange with D₂O.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons (>160 ppm): Two distinct signals are expected for the amide carbonyl (C1) and the carboxylic acid carbonyl.
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Aromatic/Vinyl Carbons (100-150 ppm): A series of signals corresponding to the eight sp²-hybridized carbons of the bicyclic ring system.
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FT-IR (Infrared) Spectroscopy:
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O-H Stretch (Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amide): A moderate peak around 3200 cm⁻¹.
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C=O Stretch (Acid & Amide): Two strong, sharp absorptions are expected in the region of 1650-1750 cm⁻¹. The amide carbonyl will likely be at a lower wavenumber (~1660 cm⁻¹) due to resonance, while the acid carbonyl will be higher (~1710 cm⁻¹).
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C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The exact mass is 189.0426 g/mol .
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In high-resolution mass spectrometry (HRMS), expect to observe the protonated molecule [M+H]⁺ at m/z 189.0499 or the deprotonated molecule [M-H]⁻ at m/z 188.0353.
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Conclusion
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a valuable chemical scaffold with significant potential in modern drug discovery. Its physicochemical profile is characterized by the interplay between its rigid, aromatic core and its polar, ionizable functional groups. The presence of the carboxylic acid is predicted to confer pH-dependent aqueous solubility and a hydrophilic character (low LogP), which are critical considerations for developing it as a lead compound or intermediate. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these essential properties, enabling informed decisions in synthesis, screening, and formulation development.
References
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